molecular formula C14H6Cl2O2 B031358 1,8-Dichloroanthraquinone CAS No. 82-43-9

1,8-Dichloroanthraquinone

Cat. No. B031358
CAS RN: 82-43-9
M. Wt: 277.1 g/mol
InChI Key: VBQNYYXVDQUKIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,8-Dichloroanthraquinone and related compounds involves various chemical reactions that provide access to a range of anthraquinone derivatives. Key methods include the oxidation of anthracene derivatives, substitution reactions involving chloroanthraquinones, and condensation reactions that form the anthraquinone core. Specific synthesis routes may involve the use of 2-aminoanthraquinones as intermediates for crafting synthetically useful and novel heterocyclic systems due to their significant chemical reactivity and versatility (Gouda, Berghot, Shoeib, Elattar, & Khalil, 2010).

Molecular Structure Analysis

The molecular structure of 1,8-Dichloroanthraquinone is defined by the anthraquinone backbone—a system of three benzene rings fused together with two ketone functionalities at the 1 and 4 positions. The presence of chlorine atoms at the 1 and 8 positions significantly influences its electronic properties, such as electron distribution and density, affecting its reactivity and interaction with various substrates. This structural arrangement is crucial for its application in organic synthesis and material science.

Chemical Reactions and Properties

1,8-Dichloroanthraquinone participates in a range of chemical reactions, including nucleophilic substitution, where its chlorine atoms can be replaced by other groups, and redox reactions, where it can act as an electron acceptor or donor. Its chemical properties are influenced by the electron-withdrawing effect of the chlorine atoms and the electron-rich nature of the anthraquinone core, making it a versatile reagent in organic synthesis.

Physical Properties Analysis

The physical properties of 1,8-Dichloroanthraquinone, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. The presence of chlorine atoms increases its polarity compared to unsubstituted anthraquinones, affecting its solubility in various organic solvents and its interaction with other chemical species.

Chemical Properties Analysis

The chemical properties of 1,8-Dichloroanthraquinone are marked by its reactivity towards nucleophiles and electrophiles, its potential to undergo redox reactions, and its ability to form stable complexes with metals. These properties are exploited in the synthesis of complex organic molecules, materials science, and catalysis.

For more in-depth exploration and studies on 1,8-Dichloroanthraquinone, including its applications and detailed chemical behavior, refer to scientific literature and reviews dedicated to anthraquinone derivatives and their chemistry (Gouda et al., 2010).

Scientific Research Applications

  • Synthesis of Phenylethynyl-Substituted Anthracenes : An improved synthesis of 1,8-diiodoanthracene, a related compound, facilitates the synthesis of phenylethynyl-substituted anthracenes, showing a 41% overall yield (Goichi et al., 2005).

  • Formation of Nitrogen- and Oxygen-Containing Macrocycles : Palladium-catalyzed coupling of 1,8-dichloroanthracene and DCAQ with amines leads to the synthesis of new nitrogen- and oxygen-containing macrocycles (Beletskaya et al., 2005).

  • Dye Synthesis : DCAQ is used in the synthesis of blue acid dyestuffs, producing high purity 1-amino-2,4-dichloroanthraquinone with similar properties to analogous derivatives (Kraska & Blus, 1987).

  • Biocarrier in Denitrification : PET-1,8-DCA, a functional biocarrier, enhances denitrification and pH stability, offering a promising design concept for immobilizing quinone (Xu et al., 2015).

  • Photolysis Studies : Studies on 1,8-dibromoanthraquinone, a related compound, revealed new absorption bands and the existence of the second excited triplet state via picosecond laser photolysis (Hamanoue et al., 1991).

  • Antitumor Activity : Hydroxyalkylamino derivatives synthesized from DCAQ exhibit significant antitumor activity (Andreani et al., 1985).

  • Triplet State Observations : A study demonstrated the observation of a new absorption due to a precursor of the lowest triplet state of DCAQ (Hamanoue et al., 1984).

  • Colored Nylon Fibers : Polycondensable anthraquinone dyes, including DCAQ, can be used to produce colored nylon fibers without the need for catalysts or metal ions (Liu et al., 1997).

Safety And Hazards

In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water and consult a physician. If inhaled or ingested, medical attention should be sought immediately .

Future Directions

1,8-Diaryl anthracene derivatives, including 1,8-Dichloroanthraquinone, have been studied for their interesting photophysical, photochemical, and biological properties. They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

properties

IUPAC Name

1,8-dichloroanthracene-9,10-dione
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InChI

InChI=1S/C14H6Cl2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H
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InChI Key

VBQNYYXVDQUKIU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H6Cl2O2
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DSSTOX Substance ID

DTXSID8058873
Record name 1,8-Dichloroanthraquinone
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Molecular Weight

277.1 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 1,8-Dichloroanthraquinone
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Product Name

1,8-Dichloroanthraquinone

CAS RN

82-43-9
Record name 1,8-Dichloroanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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